molecular formula Li7Sn2 B14625988 CID 71364080 CAS No. 55608-41-8

CID 71364080

Cat. No.: B14625988
CAS No.: 55608-41-8
M. Wt: 286 g/mol
InChI Key: WASAWSVIRJVDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71364080 (hereafter referred to as Compound 5) is a fungal-derived secondary metabolite isolated from Chaetomium species. Its molecular formula, C₃₁H₃₄N₂O₈, was determined via HRESIMS analysis (m/z 585.2208 [M + Na]⁺) . The compound features a modified indole moiety with a 1′-nitro group and a carbonyl group at C-3′ (δC 200.3 ppm), distinguishing it from its parent compound, chaetogobosin G (15) . Key structural attributes include:

  • Planar structure: Confirmed by ¹H-¹H COSY and HMBC correlations (e.g., H-4′ to C-3′ and H-10 to C-3′) .
  • Stereochemistry: Preserved during biosynthesis from chaetogobosin G, as evidenced by retained NOESY correlations and ECD spectral alignment .
  • Biogenetic origin: Produced via oxidative modifications of chaetogobosin G, including nitration and carbonyl formation (Scheme 1 in ) .

Properties

CAS No.

55608-41-8

Molecular Formula

Li7Sn2

Molecular Weight

286 g/mol

InChI

InChI=1S/7Li.2Sn

InChI Key

WASAWSVIRJVDMH-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71364080 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary depending on the desired application and the scale of production. Common methods include:

    Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.

    Catalytic Reactions: Catalysts are often used to increase the efficiency and selectivity of the reactions.

    Temperature and Pressure Control: Precise control of temperature and pressure is crucial to optimize reaction rates and yields.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large reactors with automated control systems to monitor and adjust reaction parameters. The use of high-purity reagents and solvents is essential to minimize impurities and ensure consistent product quality. Common industrial methods include:

    Batch Processing: This involves producing the compound in discrete batches, allowing for careful monitoring and control of each production run.

    Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

CID 71364080 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. Common reagents include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Can produce oxidized derivatives with higher oxidation states.

    Reduction: Can produce reduced derivatives with lower oxidation states.

    Substitution: Can produce substituted derivatives with different functional groups.

Scientific Research Applications

CID 71364080 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71364080 involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Modifications

The table below summarizes key differences between Compound 5 and related compounds:

Compound Molecular Formula Key Substituents/Modifications Spectral Highlights (¹³C NMR) Biogenetic Precursor
Compound 5 C₃₁H₃₄N₂O₈ 1′-NO₂, C-3′ carbonyl (δC 200.3) HMBC: H-4′/H-10 → C-3′ Chaetogobosin G (15)
Compound 3 C₃₁H₃₂N₂O₇ C-5/C-6 double bond δC-5: 125.4; δC-6: 130.1 Chaetogobosin Vb (16)
Compound 4 C₃₁H₃₄N₂O₈ C-5/C-6 epoxide (δC-5: 63.0; δC-6: 65.1) NOESY: Me-11 → H-3/Me-12 Epoxidation of Compound 3
Compound 6 C₃₁H₃₈N₂O₆ Reduced unsaturation, hexanoate at C-12 δC-12: 69.7; HMBC: Hexanoate → C-12 Chaetogobosin D

Functional Group and Stereochemical Variations

  • Epoxidation vs. Double Bonds : Compound 4, an epoxidation product of Compound 3, exhibits distinct C-5/C-6 stereochemistry (5R,6S) confirmed via ECD spectra (Figure 3) . In contrast, Compound 3 retains a C-5/C-6 double bond (δC 125.4–130.1) .
  • Nitration and Carbonyl Introduction : Compound 5 differs from chaetogobosin G by the absence of a C-2′ methine and the presence of a nitro group at C-1′. This modification alters HMBC correlations and increases polarity .
  • Esterification in Compound 6: The hexanoate group at C-12 (δC 69.7) and β-orientation of substituents (NOESY: H-12/H-13/Me-20) contrast with Compound 5’s indole modifications .

Data Tables

Table 1: Comparative ¹³C NMR Data for Key Positions

Compound C-3′ (δC) C-5 (δC) C-6 (δC) C-12 (δC)
5 200.3
3 125.4 130.1
4 63.0 65.1
6 69.7

Table 2: HRESIMS and Unsaturation Data

Compound Molecular Formula HRESIMS ([M + H]⁺/[M + Na]⁺) Unsaturations
5 C₃₁H₃₄N₂O₈ 585.2208 [M + Na]⁺ 16
3 C₃₁H₃₂N₂O₇ 611.2246 [M + H]⁺ 15
6 C₃₁H₃₈N₂O₆ 535.2808 [M + H]⁺ 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.